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Compound Focus: Taselisib

CAS No.: 1282512-48-4

Cat. No.: S549007

Taselisib Drug Interaction Profile

The table below summarizes the key characteristics of Taselisib relevant to drug interactions.

Characteristic Profile Summary Key Findings/Implications

Major Metabolic Not a substrate of major CYPs [1] Low potential for interactions with CYP
Enzymes inhibitors or inducers.

Primary Non-CYP mediated; direct Unconventional pathway reduces common
Metabolic glucuronidation and N- DDI risks.

Pathway methylation via thiol

methyltransferase [1]

Bioavailability 57.4% (3 mg powder-in-capsule) [1] Moderate absorption.
Protein Binding High (>99%) to human plasma Theoretically, interactions with other highly
proteins [1] protein-bound drugs are possible, but

clinical relevance is unknown.

P-gp Transport Data not located in search Information gap; potential for interactions at
transporter level cannot be ruled out.

Overall DDI Low [2] [1] Favorable pharmacokinetic profile for
Potential combination therapies.

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s549007?utm_src=pdf-body
https://www.smolecule.com/products/s549007?utm_src=pdf-interest
https://www.smolecule.com/products/s549007?utm_src=pdf-body
https://www.smolecule.com/products/s549007?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0090955624009632
https://www.sciencedirect.com/science/article/abs/pii/S0090955624009632
https://www.sciencedirect.com/science/article/abs/pii/S0090955624009632
https://www.sciencedirect.com/science/article/abs/pii/S0090955624009632
https://pmc.ncbi.nlm.nih.gov/articles/PMC5501742/
https://www.sciencedirect.com/science/article/abs/pii/S0090955624009632
https://www.smolecule.com/products/s549007?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Key Experimental Findings

The low interaction potential of Taselisib is supported by the following studies:

¢ Human Absorption, Metabolism, and Excretion (hAME) Study: A pivotal study using radiolabeled
Taselisib in humans determined that the absolute oral bioavailability of a 3 mg dose was 57.4%.
Most importantly, the research concluded that Taselisib "is not a substrate of major CYP450
enzymes," and its primary clearance mechanisms are non-CYP pathways, namely direct
glucuronidation and N-methylation [1].

e Phase | Dose-Escalation Study: This early clinical trial also noted that Taselisib has a "low drug-
drug interaction potential,” which is consistent with the findings of the hAME study [2].

FAQs & Troubleshooting for Researchers

Q1: Which concomitant medications are unlikely to cause interactions with Taselisib? You can be
reasonably confident that drugs which are strong inhibitors or inducers of CYP3A4, CYP2C9, or CYP2C19
will not significantly alter Taselisib exposure, as these enzymes are not primary pathways for its metabolism

[1].

Q2: What are the critical laboratory assays for studying Taselisib metabolism? To investigate

Taselisib's unique metabolic pathway, focus on:

e UGT Assays: Evaluate its glucuronidation.
¢ Thiol Methyltransferase (TMT) Assays: Investigate N-methylation, which is a less common
metabolic route [1].

Q3: Our team is planning combination therapy. What is the main safety concern? The primary concern
is additive toxicity, not pharmacokinetic interactions. Taselisib's label warns of severe adverse effects such
as diarrhea, hyperglycemia, and skin reactions [2] [3]. When combined with other drugs having overlapping

toxicity profiles (e.g., other diabetogenic or GI-toxic drugs), these effects may be exacerbated.

Experimental Protocol Outline

For researchers aiming to conduct novel DDI studies, here is a foundational protocol:
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¢ In Vitro Systems:

o Transporter Assays: Investigate Taselisib as a substrate or inhibitor of P-gp and BCRP, as
this information is a known gap.

o Human Hepatocytes: Use this model to confirm the non-CYP metabolic pathway and to
identify potential UGT or TMT inhibitors.

¢ Clinical DDI Study Design:

o Population: Patients with solid tumors (e.g., PIK3CA-mutant breast cancer).

o Intervention: Administer Taselisib at the established dose (e.g., 4 mg QD) with and without the
concomitant drug of interest.

o PK Endpoints: Measure key parameters including AUCo-t, Cmax, and til2.

o Safety Monitoring: Closely monitor for the known adverse events of Taselisib, as combination
therapies can increase toxicities even without a pharmacokinetic interaction [4].

Taselisib Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Taselisib, which underpin its low drug-

drug interaction potential.

Taselisib Metabolic Pathways
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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